1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one
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Overview
Description
1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one is a compound belonging to the class of benzoxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one typically involves the reaction of 2-amino-4-nitrophenol with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoxazines with various functional groups.
Oxidation: Products include oxides and hydroxylated derivatives.
Reduction: Products include amino-substituted benzoxazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of advanced materials, such as high-performance resins and coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl) Substituted-sulfonamides: These compounds share a similar benzoxazine core structure but differ in their substituents.
Flumioxazin: A benzoxazine derivative used as a herbicide.
Uniqueness
1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
566947-91-9 |
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Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-(2H-1,4-benzoxazin-6-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H8ClNO2/c11-6-9(13)7-1-2-10-8(5-7)12-3-4-14-10/h1-3,5H,4,6H2 |
InChI Key |
MFFXLRDZIZYRMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(O1)C=CC(=C2)C(=O)CCl |
Origin of Product |
United States |
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